molecular formula C9H6BrNO5 B13590839 3-(3-Bromo-5-nitrophenyl)-2-oxopropanoic acid

3-(3-Bromo-5-nitrophenyl)-2-oxopropanoic acid

Cat. No.: B13590839
M. Wt: 288.05 g/mol
InChI Key: SHZFRTWTZDANSA-UHFFFAOYSA-N
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Description

3-(3-Bromo-5-nitrophenyl)-2-oxopropanoic acid is an organic compound with the molecular formula C9H6BrNO5 It is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, along with a keto group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-5-nitrophenyl)-2-oxopropanoic acid typically involves the bromination and nitration of a phenyl ring, followed by the introduction of a keto group and a carboxylic acid group. One common method involves the following steps:

    Bromination: The phenyl ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Nitration: The brominated phenyl ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid.

    Introduction of Keto and Carboxylic Acid Groups: The resulting 3-bromo-5-nitrophenyl compound is then subjected to a Friedel-Crafts acylation reaction using an acyl chloride, followed by hydrolysis to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-5-nitrophenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The keto group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 3-(3-Amino-5-nitrophenyl)-2-oxopropanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 3-(3-Bromo-5-nitrophenyl)-2,3-dioxopropanoic acid.

Scientific Research Applications

3-(3-Bromo-5-nitrophenyl)-2-oxopropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-5-nitrophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups can participate in various binding interactions, while the keto and carboxylic acid groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-nitrophenylboronic acid
  • 3-Bromo-5-nitrophenylacetic acid
  • 3-Bromo-5-nitrophenylmethanol

Uniqueness

3-(3-Bromo-5-nitrophenyl)-2-oxopropanoic acid is unique due to the presence of both a keto group and a carboxylic acid group, which allows for diverse chemical reactivity and potential biological activity. The combination of bromine and nitro groups also provides distinct electronic and steric properties that can influence its interactions with molecular targets.

Properties

Molecular Formula

C9H6BrNO5

Molecular Weight

288.05 g/mol

IUPAC Name

3-(3-bromo-5-nitrophenyl)-2-oxopropanoic acid

InChI

InChI=1S/C9H6BrNO5/c10-6-1-5(3-8(12)9(13)14)2-7(4-6)11(15)16/h1-2,4H,3H2,(H,13,14)

InChI Key

SHZFRTWTZDANSA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])Br)CC(=O)C(=O)O

Origin of Product

United States

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